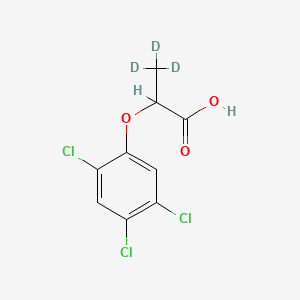
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid is an isotopically labeled compound of 2-(2,4,5-Trichlorophenoxy)propionic acid. This compound is often used in environmental testing and research due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .
Méthodes De Préparation
The synthesis of (+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid involves the reaction of 2,4,5-trichlorophenol with a suitable propionic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to convert the compound into alcohols or other reduced forms.
Applications De Recherche Scientifique
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid is widely used in scientific research, including:
Chemistry: It serves as a reference material in environmental testing to study the behavior and fate of chlorinated organic compounds in the environment.
Biology: The compound is used in metabolic studies to trace the pathways and transformations of chlorinated phenoxy acids in biological systems.
Medicine: Research involving this compound helps in understanding the toxicological effects and potential therapeutic applications of chlorinated phenoxy acids.
Industry: It is utilized in the development and testing of herbicides and pesticides, providing insights into their environmental impact and degradation
Mécanisme D'action
The mechanism of action of (+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The stable isotope labeling allows researchers to track the compound’s distribution and transformation within biological systems, providing detailed insights into its mode of action .
Comparaison Avec Des Composés Similaires
(+/-)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-D3 acid is unique due to its stable isotope labeling, which distinguishes it from other similar compounds such as:
2-(2,4,5-Trichlorophenoxy)propionic acid: The non-labeled version of the compound, commonly used in similar research applications but without the benefits of isotope labeling.
2,4-Dichlorophenoxyacetic acid: Another chlorinated phenoxy acid used as a herbicide, but with different chemical properties and applications.
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar uses in herbicide development and environmental testing.
Propriétés
Formule moléculaire |
C9H7Cl3O3 |
|---|---|
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-(2,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/i1D3 |
Clé InChI |
ZLSWBLPERHFHIS-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canonique |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



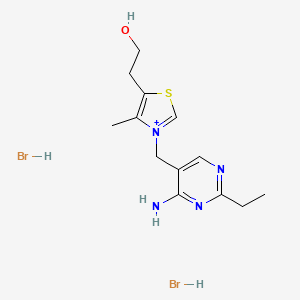
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
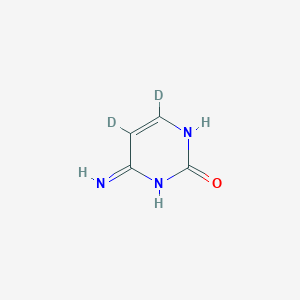
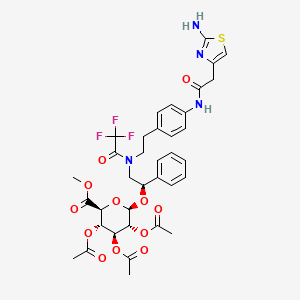
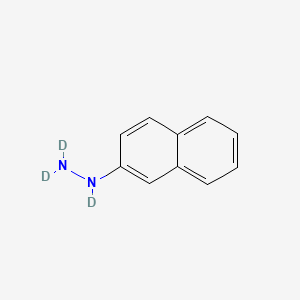
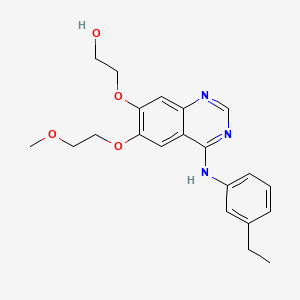
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)

![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
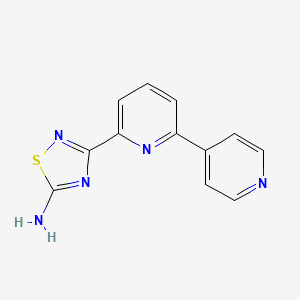
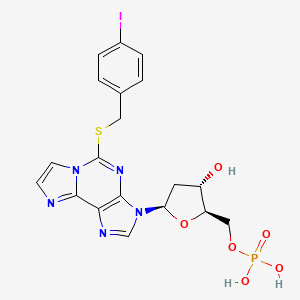
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
